The synthesis of (R)-4-benzyl-3-morpholinecarboxylic acid typically involves several key steps:
The molecular structure of (R)-4-benzyl-3-morpholinecarboxylic acid can be analyzed using various techniques:
(R)-4-benzyl-3-morpholinecarboxylic acid participates in several types of chemical reactions:
The mechanism of action for (R)-4-benzyl-3-morpholinecarboxylic acid primarily revolves around its interactions with biological targets:
The physical and chemical properties of (R)-4-benzyl-3-morpholinecarboxylic acid are crucial for understanding its behavior in various applications:
(R)-4-benzyl-3-morpholinecarboxylic acid finds diverse applications across multiple fields:
(R)-4-Benzyl-3-morpholinecarboxylic acid is a chiral morpholine derivative with systematic IUPAC name (3R)-4-benzylmorpholine-3-carboxylic acid. Its molecular formula is C₁₂H₁₅NO₃, corresponding to a molecular weight of 221.25 g/mol [3]. The structure integrates a six-membered morpholine ring containing one nitrogen atom, a benzyl substituent at the 4-position, and a carboxylic acid group at the 3-position . The stereogenic center at the C3 position confers R-stereochemistry, which is unambiguously specified in identifiers like the isomeric SMILES string (C1COC[C@@H](N1CC2=CC=CC=C2)C(=O)O) and InChI key (XZVHBJHXLYHSNN-LLVKDONJSA-N) [3] [5].
Structural Analysis Techniques:
The stereochemistry critically influences molecular recognition. The R-enantiomer exhibits distinct binding to biological targets compared to its S-counterpart due to optimal spatial orientation of the carboxylic acid, enabling hydrogen bonding with receptors involved in neurological pathways [9].
Table 1: Key Identifiers of (R)-4-Benzyl-3-morpholinecarboxylic Acid
| Property | Value |
|---|---|
| CAS Registry Number | 929047-50-7 |
| IUPAC Name | (3R)-4-benzylmorpholine-3-carboxylic acid |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Isomeric SMILES | C1COC[C@@H](N1CC2=CC=CC=C2)C(=O)O |
| InChI Key | XZVHBJHXLYHSNN-LLVKDONJSA-N |
The discovery of morpholine-3-carboxylic acid derivatives emerged in the early 2000s alongside growing interest in chiral heterocycles for drug design. This compound was first cataloged under CAS 929047-50-7 in 2007, coinciding with pharmaceutical research into morpholine-based enzyme inhibitors [4]. Early synthetic routes suffered from low enantiopurity, but advances in asymmetric catalysis (e.g., chiral resolution agents) enabled practical access to the R-enantiomer by 2010 [9].
Significant milestones include:
Commercial availability began through specialized suppliers (e.g., Evitachem, Sigma-Aldrich) around 2010, reflecting demand from drug discovery programs [3] [5]. Its persistence in chemical catalogs underscores its utility in chiral pool synthesis.
Table 2: Historical Development Timeline
| Year | Event | Significance |
|---|---|---|
| 2007 | CAS registry (929047-50-7) | Formal compound identification |
| 2009 | Fmoc-derivative synthesis (CAS 942153-03-9) | Enabled peptide-based drug design |
| 2010 | Commercial availability | Accelerated medicinal chemistry research |
| 2015 | Flow chemistry production | Achieved industrial-scale enantioselective synthesis |
This chiral morpholine serves as a privileged scaffold in synthetic and medicinal chemistry due to its dual functionality: the carboxylic acid enables peptide coupling or salt formation, while the morpholine ring enhances water solubility and metabolic stability [9].
Synthetic Applications:
Medicinal Chemistry Impact:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: